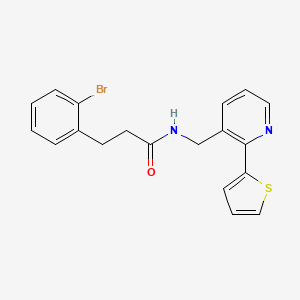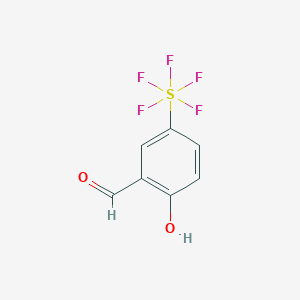![molecular formula C11H18 B2354921 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 13567-57-2](/img/structure/B2354921.png)
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton with additional methyl and methylene groups. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where cyclopentadiene reacts with isoprene to form the norbornane skeleton. Subsequent methylation and methylene addition steps are carried out under controlled conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation and other advanced organic synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylene group to a methyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation.
- Hydrogen gas with palladium catalyst for reduction.
- Halogens like chlorine or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and halogenated derivatives, which can be further utilized in various chemical processes .
Applications De Recherche Scientifique
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: Shares the same bicyclic structure but lacks the additional methyl and methylene groups.
Camphene: Another bicyclic hydrocarbon with a similar structure but different functional groups.
Fenchone: A related compound with a ketone functional group instead of the methylene group.
Uniqueness
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Propriétés
IUPAC Name |
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWRARFUNWPJJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)


![N-[2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2354851.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)





